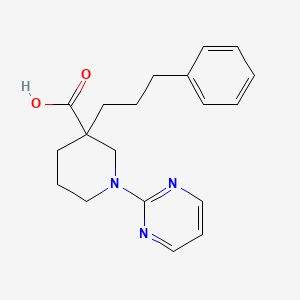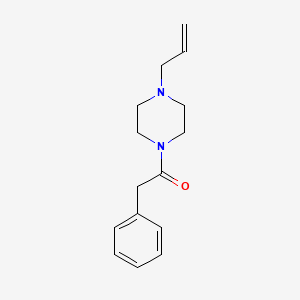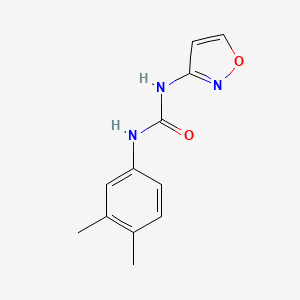![molecular formula C16H24N2O4S B5364422 N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5364422.png)
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as GSK-2193874, is a small molecule inhibitor of the protein GPR119. GPR119 is a G-protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal L-cells. The activation of GPR119 leads to the release of insulin and glucagon-like peptide-1 (GLP-1), which are important regulators of glucose homeostasis. GSK-2193874 has been studied for its potential use in the treatment of type 2 diabetes and obesity.
作用機序
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide is a selective inhibitor of GPR119. By inhibiting GPR119, this compound reduces the release of insulin and GLP-1 in response to glucose. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity. This compound also reduces food intake by increasing GLP-1 secretion and reducing ghrelin secretion.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to improve glucose tolerance, increase insulin secretion, and reduce food intake. It has also been shown to increase GLP-1 secretion and reduce ghrelin secretion. In clinical studies, this compound has been shown to improve glycemic control and reduce body weight in patients with type 2 diabetes.
実験室実験の利点と制限
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments. It is a selective inhibitor of GPR119, which allows for the specific study of GPR119 signaling pathways. It also has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has off-target effects on other G-protein-coupled receptors, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. One potential direction is the development of more selective inhibitors of GPR119 that do not have off-target effects on other G-protein-coupled receptors. Another potential direction is the study of this compound in combination with other drugs for the treatment of type 2 diabetes and obesity. Finally, the study of this compound in animal models of other diseases, such as inflammatory bowel disease, may provide insight into the role of GPR119 in other physiological processes.
合成法
The synthesis of N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been described in several publications. The most common method involves the reaction of 4-(methylsulfonyl)aniline with 2-bromo-1-(cyclopentylamino)propan-1-one to form the intermediate 4-(methylsulfonyl)-N-cyclopentyl-2-oxo-1,2-dihydropyridine-3-carboxamide. This intermediate is then reacted with 4-bromo-2-(2-(cyclopentylamino)propan-2-yloxy)phenol to form the final product, this compound.
科学的研究の応用
N-cyclopentyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been studied extensively for its potential use in the treatment of type 2 diabetes and obesity. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in response to glucose. It has also been shown to increase GLP-1 secretion and reduce food intake, leading to weight loss.
特性
IUPAC Name |
N-cyclopentyl-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(16(19)17-13-6-4-5-7-13)22-15-10-8-14(9-11-15)18(2)23(3,20)21/h8-13H,4-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJYVMYKLQTNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5364342.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5364349.png)

![4-chloro-1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5364364.png)
![N-{4-[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-4-oxobutyl}acetamide](/img/structure/B5364368.png)

![3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5364389.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)

![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)
